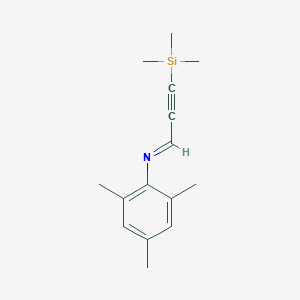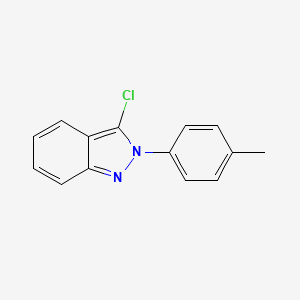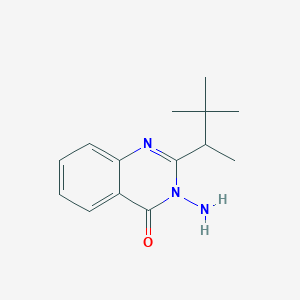
4-((4-(Dimethylamino)phenyl)ethynyl)benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((4-(Dimetilamino)fenil)etinil)benzonitrilo es un compuesto orgánico con la fórmula molecular C17H14N2. Es conocido por su estructura única, que incluye un grupo dimetilamino unido a un anillo de fenilo, un enlace etinil y una porción de benzonitrilo.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: La síntesis de 4-((4-(Dimetilamino)fenil)etinil)benzonitrilo generalmente implica la reacción de acoplamiento de Sonogashira. Esta reacción se realiza entre 4-yodobenzonitrilo y 4-(dimetilamino)fenilacetileno en presencia de un catalizador de paladio y un cocatalizador de cobre. La reacción se lleva a cabo en una atmósfera inerte, generalmente bajo nitrógeno o argón, y requiere una base como trietilamina o carbonato de potasio. La mezcla de reacción se calienta a un rango de temperatura de 60-80 °C durante varias horas para asegurar la conversión completa.
Métodos de Producción Industrial: A escala industrial, la producción de 4-((4-(Dimetilamino)fenil)etinil)benzonitrilo sigue rutas sintéticas similares pero con condiciones de reacción optimizadas para mejorar el rendimiento y la pureza. El uso de reactores de flujo continuo y sistemas automatizados permite un mejor control de los parámetros de reacción, lo que lleva a procesos de producción más eficientes.
Tipos de Reacciones:
Oxidación: El compuesto puede sufrir reacciones de oxidación, particularmente en el grupo dimetilamino, lo que lleva a la formación de derivados de N-óxido.
Reducción: Las reacciones de reducción pueden dirigirse al grupo nitrilo, convirtiéndolo en aminas primarias en condiciones adecuadas.
Sustitución: El enlace etinil permite varias reacciones de sustitución, incluida la halogenación y la alquilación.
Reactivos y Condiciones Comunes:
Oxidación: Se utilizan comúnmente reactivos como el peróxido de hidrógeno o el ácido m-cloroperbenzoico (m-CPBA).
Reducción: La hidrogenación catalítica utilizando paladio sobre carbono (Pd/C) o hidruro de litio y aluminio (LiAlH4) es efectiva.
Sustitución: La halogenación se puede lograr utilizando N-bromosuccinimida (NBS) o N-clorosuccinimida (NCS).
Productos Principales:
Oxidación: Derivados de N-óxido.
Reducción: Aminas primarias.
Sustitución: Derivados halogenados o alquilados.
Aplicaciones Científicas De Investigación
4-((4-(Dimetilamino)fenil)etinil)benzonitrilo tiene una amplia gama de aplicaciones en investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas orgánicas más complejas y como ligando en química de coordinación.
Biología: El compuesto se estudia por su potencial como sonda fluorescente debido a sus propiedades electrónicas únicas.
Medicina: Se están realizando investigaciones para explorar su potencial como agente terapéutico, particularmente en el campo del tratamiento del cáncer.
Industria: Se utiliza en el desarrollo de materiales avanzados, incluidos semiconductores orgánicos y diodos emisores de luz (LED).
Mecanismo De Acción
El mecanismo de acción de 4-((4-(Dimetilamino)fenil)etinil)benzonitrilo está relacionado principalmente con su capacidad de interactuar con varios objetivos moleculares a través de sus grupos funcionales. El grupo dimetilamino puede participar en enlaces de hidrógeno e interacciones electrostáticas, mientras que el enlace etinil y la porción de benzonitrilo contribuyen a las interacciones de apilamiento π-π e interacciones hidrofóbicas. Estas interacciones permiten que el compuesto module la actividad de enzimas y receptores específicos, influyendo en diversas vías bioquímicas.
Compuestos Similares:
- 4-((4-(Dimetilamino)fenil)etinil)benzaldehído
- 4-((4-(Dimetilamino)fenil)etinil)ácido benzoico
- 4-((4-(Dimetilamino)fenil)etinil)alcohol bencílico
Comparación: En comparación con sus análogos, 4-((4-(Dimetilamino)fenil)etinil)benzonitrilo es único debido a la presencia del grupo nitrilo, que imparte propiedades electrónicas y reactividad distintas. Esto lo hace particularmente valioso en aplicaciones que requieren características electrónicas específicas, como en el desarrollo de sondas fluorescentes y materiales electrónicos orgánicos.
Comparación Con Compuestos Similares
- 4-((4-(Dimethylamino)phenyl)ethynyl)benzaldehyde
- 4-((4-(Dimethylamino)phenyl)ethynyl)benzoic acid
- 4-((4-(Dimethylamino)phenyl)ethynyl)benzyl alcohol
Comparison: Compared to its analogs, 4-((4-(Dimethylamino)phenyl)ethynyl)benzonitrile is unique due to the presence of the nitrile group, which imparts distinct electronic properties and reactivity. This makes it particularly valuable in applications requiring specific electronic characteristics, such as in the development of fluorescent probes and organic electronic materials.
Propiedades
Fórmula molecular |
C17H14N2 |
|---|---|
Peso molecular |
246.31 g/mol |
Nombre IUPAC |
4-[2-[4-(dimethylamino)phenyl]ethynyl]benzonitrile |
InChI |
InChI=1S/C17H14N2/c1-19(2)17-11-9-15(10-12-17)4-3-14-5-7-16(13-18)8-6-14/h5-12H,1-2H3 |
Clave InChI |
PKGAADLJOBZPQS-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=CC=C(C=C1)C#CC2=CC=C(C=C2)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-Amino-N-(cyclopropylmethyl)-6-methyl-6H-pyrrolo[3,4-d]pyrimidine-7-carboxamide](/img/structure/B11866728.png)
![tert-Butyl 3-fluoro-1,7-diazaspiro[4.4]nonane-1-carboxylate](/img/structure/B11866736.png)







![3-Benzyl-1,7-dihydro-2H-pyrrolo[2,3-d]pyrimidine-2,4(3H)-dione](/img/structure/B11866777.png)

